molecular formula C14H19N3 B1483393 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2098095-07-7

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No.: B1483393
CAS No.: 2098095-07-7
M. Wt: 229.32 g/mol
InChI Key: VIQPVUSSRYCBMS-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the 1-position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms or the ethyl group.

    Reduction: Reduction reactions may target the pyrazole ring or the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the ethyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrazines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for anti-inflammatory, analgesic, or anticancer agents.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazole: Similar structure but lacks the ethyl and N-methylethan-1-amine groups.

    3,5-dimethyl-1-phenyl-1H-pyrazole: Similar pyrazole core with different substituents.

Uniqueness

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.

Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-3-17-11-13(9-10-15-2)14(16-17)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPVUSSRYCBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 3
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine

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